molecular formula C14H11IN2O3 B3674606 N-(3-iodophenyl)-2-(4-nitrophenyl)acetamide CAS No. 6429-21-6

N-(3-iodophenyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B3674606
CAS No.: 6429-21-6
M. Wt: 382.15 g/mol
InChI Key: DTHPFXMXRDXSAS-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-2-(4-nitrophenyl)acetamide is an organic compound that features both iodine and nitro functional groups attached to a phenyl ring

Preparation Methods

The synthesis of N-(3-iodophenyl)-2-(4-nitrophenyl)acetamide typically involves a multi-step process. One common method starts with the iodination of aniline to produce 3-iodoaniline. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base, such as pyridine, to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-iodophenyl)-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and iodine groups.

Scientific Research Applications

N-(3-iodophenyl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-2-(4-nitrophenyl)acetamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and iodine groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds to N-(3-iodophenyl)-2-(4-nitrophenyl)acetamide include:

    N-(3-bromophenyl)-2-(4-nitrophenyl)acetamide: This compound has a bromine atom instead of iodine, which can affect its reactivity and applications.

    N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide: The chlorine analog is another similar compound, with different electronic properties due to the presence of chlorine.

    N-(3-fluorophenyl)-2-(4-nitrophenyl)acetamide: The fluorine analog is often used in medicinal chemistry for its unique pharmacokinetic properties.

This compound stands out due to the presence of the iodine atom, which can enhance its reactivity and binding properties in various applications.

Properties

IUPAC Name

N-(3-iodophenyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O3/c15-11-2-1-3-12(9-11)16-14(18)8-10-4-6-13(7-5-10)17(19)20/h1-7,9H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHPFXMXRDXSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361777
Record name N-(3-iodophenyl)-2-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6429-21-6
Record name N-(3-iodophenyl)-2-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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